4-Aminoisobenzofuran-1,3-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminoisobenzofuran-1,3-dione can be synthesized through several methods. One common approach involves the oxidation of indane derivatives in subcritical water using molecular oxygen and hydrogen peroxide. This method is environmentally benign and does not require a catalyst . The reaction conditions typically involve temperatures between 100°C and 374°C under pressure.
Industrial Production Methods: Industrial production of 4-amino-2-benzofuran-1,3-dione may involve similar oxidation processes, scaled up to meet production demands. The use of subcritical water as a reaction medium is advantageous due to its solvent properties and ability to act as a reagent and catalyst .
Chemical Reactions Analysis
Types of Reactions: 4-Aminoisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group at the 4-position can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles can be used to introduce different substituents at the amino group.
Major Products Formed:
Oxidation: Isobenzofuran-1,3-dione derivatives.
Reduction: Amino derivatives of isobenzofuran.
Substitution: Substituted isobenzofuran derivatives with different functional groups.
Scientific Research Applications
4-Aminoisobenzofuran-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-2-benzofuran-1,3-dione involves its interaction with molecular targets through its amino and carbonyl groups. These functional groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. The pathways involved may include enzyme inhibition or activation, depending on the specific application and target.
Comparison with Similar Compounds
- 3-Aminophthalic anhydride
- 4-Amino-1,3-isobenzofurandione
- 3-Amino-phthalic acid-anhydride
Comparison: 4-Aminoisobenzofuran-1,3-dione is unique due to its specific substitution pattern and the presence of both amino and carbonyl groups. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds. For example, 3-aminophthalic anhydride lacks the same substitution pattern, leading to different chemical behavior and applications.
Properties
IUPAC Name |
4-amino-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNFPCOVVBRXOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323168 | |
Record name | 3-aminophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17395-99-2 | |
Record name | 17395-99-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-aminophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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